4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is a chemical compound with the molecular formula C14H20BrNSi. It has a molecular weight of 310.31. It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C.
Molecular Structure Analysis
The linear formula of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is C14H20BrNSi. The InChI representation is InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3. The canonical SMILES representation is CC(C)(C)Si(C)N1C=CC2=C1C=CC=C2Br.
Physical And Chemical Properties Analysis
4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole has a molecular weight of 310.30 g/mol. It has a vapor pressure of 0.00177mmHg at 25°C. The melting point is 82-84 °C, and the boiling point is 293 °C at 760 mmHg. The refractive index is 1.533.
Synthesis Analysis
N-protection of 4-bromoindole: The nitrogen atom of 4-bromoindole is protected with a tert-butyldimethylsilyl (TBDMS) group. This is achieved by reacting 4-bromoindole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole. []
Bromination: The 4-position of the protected indole is brominated using N-bromosuccinimide (NBS). []
Chemical Reactions Analysis
4-Bromo-1-(tert-butyldimethylsilyl)indole is primarily used in reactions targeting the 3-position of the indole ring. The presence of the bromine atom at the 4-position and the TBDMS protecting group on the nitrogen ensure regioselective functionalization at the 3-position. The most common reaction type is the lithiation of the 3-position followed by reaction with various electrophiles. [] This approach allows for the introduction of a wide range of substituents at the 3-position, expanding the structural diversity of accessible indoles.
Mechanism of Action
Lithiation: A strong base, such as tert-butyllithium, abstracts a proton from the 3-position of the indole, generating a 3-lithioindole intermediate. []
Applications
The primary application of 4-bromo-1-(tert-butyldimethylsilyl)indole lies in the synthesis of 3-substituted indoles. [] Its ability to undergo regioselective reactions at the 3-position makes it a valuable building block for various biologically active molecules, natural products, and pharmaceuticals. For instance, it has been used in the synthesis of:
3-ethylindole: Prepared by reacting 4-bromo-1-(tert-butyldimethylsilyl)indole with ethyl bromide after lithiation. []
(2-pyridyl)indoles: Synthesized through palladium(0)-catalyzed coupling of 4-bromo-1-(tert-butyldimethylsilyl)indole with substituted 2-halopyridines. [] These (2-pyridyl)indoles serve as intermediates in the synthesis of indolo[2,3-a]quinolizidine alkaloids, relevant to the synthesis of Strychnos alkaloids. []
Related Compounds
1-(tert-Butyldimethylsilyl)-3-lithioindole
Compound Description: 1-(tert-Butyldimethylsilyl)-3-lithioindole is an organolithium reagent prepared by metalation of 3-bromo-1-(tert-butyldimethylsilyl)indole. It serves as a nucleophilic intermediate for the regioselective synthesis of 3-substituted indoles.
Relevance: This compound is structurally related to 4-bromo-1-(tert-butyldimethylsilyl)indole as it shares the same core indole structure with a tert-butyldimethylsilyl group protecting the nitrogen atom. The difference lies in the substitution at the 3-position, where 1-(tert-butyldimethylsilyl)-3-lithioindole has a lithium atom instead of a bromine atom.
3-Bromo-1-(tert-butyldimethylsilyl)indole
Compound Description: 3-Bromo-1-(tert-butyldimethylsilyl)indole is a key precursor used in the synthesis of 1-(tert-butyldimethylsilyl)-3-lithioindole. It is used as a starting material for the regioselective synthesis of 3-substituted indoles. [, ]
Relevance: This compound is a direct precursor to 4-bromo-1-(tert-butyldimethylsilyl)indole, differing only in the position of the bromine substituent on the indole ring. Both compounds belong to the class of 1-(tert-butyldimethylsilyl)indoles. [, ]
1-(tert-Butyldimethylsilyl)-3-ethylindole
Compound Description: 1-(tert-Butyldimethylsilyl)-3-ethylindole is an example of a 3-substituted indole synthesized using the regioselective approach involving 1-(tert-butyldimethylsilyl)-3-lithioindole.
Relevance: This compound exemplifies a product derived from the reaction of 1-(tert-butyldimethylsilyl)-3-lithioindole, which itself is synthesized from 3-bromo-1-(tert-butyldimethylsilyl)indole, a close analogue of 4-bromo-1-(tert-butyldimethylsilyl)indole. It showcases the potential of this regioselective approach for introducing different substituents at the 3-position of the indole ring. [, ]
3-Ethylindole
Compound Description: 3-Ethylindole is the final product obtained by deprotecting the nitrogen atom in 1-(tert-butyldimethylsilyl)-3-ethylindole.
Relevance: 3-Ethylindole, a 3-substituted indole, is ultimately derived from the regioselective synthesis utilizing a close structural analogue of 4-bromo-1-(tert-butyldimethylsilyl)indole. It demonstrates the successful application of this approach to generate diverse 3-substituted indoles.
5-Bromo-2,9-dimethyl-1,10-phenanthroline
Compound Description: 5-Bromo-2,9-dimethyl-1,10-phenanthroline is a selectively functionalized derivative of neocuproine (2,9-dimethyl-1,10-phenanthroline). It is utilized as a versatile building block for the synthesis of 5-substituted neocuproines.
Relevance: While not directly related to the indole core of 4-bromo-1-(tert-butyldimethylsilyl)indole, 5-bromo-2,9-dimethyl-1,10-phenanthroline represents a related concept of selective functionalization on a different heterocyclic system. The strategy of bromination at a specific position for further derivatization is applicable to both compounds.
Compound Description: Bis(tert-butyldimethylsilyl)-substituted neocuproine is a precursor to 5-bromo-2,9-dimethyl-1,10-phenanthroline. The silyl protecting groups enable selective bromination at the 5-position.
Relevance: Similar to 4-bromo-1-(tert-butyldimethylsilyl)indole, bis(tert-butyldimethylsilyl)-substituted neocuproine utilizes the tert-butyldimethylsilyl group for protection. It highlights the versatile utility of this protecting group in different heterocyclic systems for facilitating selective functionalization.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.